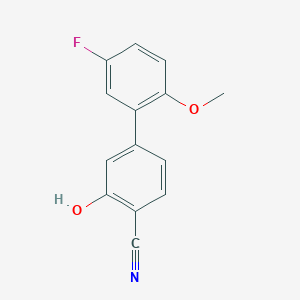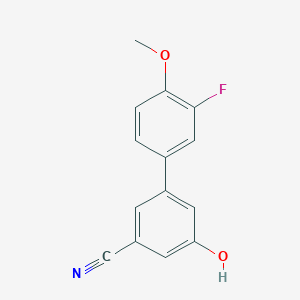
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% (5-CMP-95) is a synthetic compound that is used in a wide range of research and laboratory experiments. It is a chemical reagent that is used in the synthesis of a variety of compounds, and is also used in a number of biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of using 5-CMP-95 in laboratory experiments, and will list potential future directions for research.
Aplicaciones Científicas De Investigación
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and organic materials. Additionally, it is used in biochemical and physiological studies, such as studies of enzyme activity, gene expression, and cell signaling.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed to act as a ligand, binding to specific receptors and modulating their activity. This can result in changes in gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% are not fully understood. However, studies have shown that it can affect the activity of enzymes, gene expression, and cell signaling. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its high purity. The 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is ideal for use in biochemical and physiological studies, as it eliminates the need for further purification steps. Additionally, 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
The main limitation of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its lack of specificity. Due to its non-specific mechanism of action, it can bind to a variety of receptors and modulate their activity. This can lead to unpredictable results in laboratory experiments, making it difficult to draw accurate conclusions.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted to develop more specific and effective derivatives of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% for use in laboratory experiments. Finally, research could be conducted to develop more cost-effective synthesis methods for 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Métodos De Síntesis
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is synthesized using a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with an aqueous solution of sodium cyanide. This reaction produces 5-cyano-3-chloro-2-methylphenol (5-CCMP). The second step involves the conversion of 5-CCMP to 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% through a reaction with aqueous sodium hydroxide. This reaction produces a 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNANVJCLBVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684802 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-3-cyanophenol | |
CAS RN |
1262003-42-8 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














